Androsin (Standard)

Asthma Pulmonary Pharmacology Natural Products

Androsin (CAS 85026-55-7) is a distinct phenolic glucoside isolated from Picrorhiza kurroa Royle ex Benth. Unlike its aglycone Apocynin, Androsin's glucoside moiety confers superior oral bioavailability, demonstrating in vivo efficacy in asthma models at 10 mg/kg where Apocynin is ineffective. It uniquely activates the AMPKα/PI3K/Beclin1/LC3 pathway for NAFLD research and exhibits defined anti-proliferative IC50 values (41-56 μM) in colorectal cancer models, making it a precise, non-interchangeable tool for targeted investigations.

Molecular Formula C15H20O6
Molecular Weight 296.31 g/mol
CAS No. 85026-55-7
Cat. No. B192284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosin (Standard)
CAS85026-55-7
Synonymscolophonium
colophony
pine resin
pine tar resin
pitch tar
rosin
Molecular FormulaC15H20O6
Molecular Weight296.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1
InChIKeyKHPCPRHQVVSZAH-GUNCLKARSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Androsin (CAS 85026-55-7) Product Profile for Procurement and Research Applications


Androsin (CAS 85026-55-7) is a naturally occurring phenolic glucoside isolated from Picrorhiza kurroa Royle ex Benth . It is characterized by the molecular formula C15H20O8 and a molecular weight of 328.31 g/mol. Androsin serves as the glucoside conjugate of apocynin (acetovanillone) and is recognized for its anti-asthmatic properties . This compound is primarily utilized in scientific research to investigate mechanisms of action related to asthma, inflammation, and metabolic disorders .

Why Androsin Cannot Be Simply Substituted with Generic Acetophenone Analogs


Direct substitution of Androsin with its aglycone apocynin or other structural analogs like picein is not scientifically justified due to distinct pharmacokinetic and pharmacodynamic profiles. Androsin's glucoside moiety confers unique oral activity and bioavailability characteristics, enabling in vivo efficacy in models where apocynin shows minimal effect or requires alternative administration routes [1]. Furthermore, Androsin activates specific signaling cascades, such as AMPKα/PI3K/Beclin1/LC3, that are not universally shared by its analogs . These critical differences underscore the necessity of using Androsin specifically for targeted research applications, rather than assuming interchangeability within the acetophenone glycoside class.

Quantitative Evidence Differentiating Androsin from Key Comparators in Scientific Selection


Superior In Vivo Oral Efficacy in Preventing Bronchial Obstruction Compared to Apocynin

In a guinea pig model of asthma, oral administration of Androsin at 10 mg/kg significantly prevented bronchial obstruction induced by both allergen (ovalbumin) and platelet-activating factor (PAF) . In contrast, the aglycone apocynin, while sharing the acetophenone core structure, is reported to have 'little action' as the crystalline substance and does not demonstrate comparable oral anti-asthmatic efficacy in this model [1]. The glucoside conjugation in Androsin is critical for its oral activity, differentiating it from apocynin which often requires inhalation for optimal effect .

Asthma Pulmonary Pharmacology Natural Products

Unique Activation of Autophagy Signaling Pathway Not Observed with Apocynin

Androsin uniquely activates the AMPKα/PI3K/Beclin1/LC3 signaling pathway, which is a key regulator of autophagy . This activity is not reported for apocynin, which primarily functions as an NADPH oxidase inhibitor (IC50 = 10 μM) . In a mouse model of non-alcoholic fatty liver disease (NAFLD), oral Androsin (10 mg/kg, daily for 7 weeks) induced autophagy and inhibited lipid accumulation, ameliorating disease symptoms . This distinct mechanism of action positions Androsin as a valuable tool for studying autophagy-related metabolic disorders, an application not supported by apocynin.

Autophagy NAFLD Metabolic Disease

Concentration-Dependent Anti-Proliferative Activity in Colorectal Cancer Cells

Androsin exhibits a concentration-dependent inhibition of colorectal cancer (CRC) cell proliferation, with IC50 values of 56 μM at 48 hours and 41 μM at 72 hours in HCT116 cells [1]. This anti-proliferative effect is linked to apoptosis induction and modulation of the PI3K/Akt/mTOR/caspase3/PARP pathway. While apocynin is noted for its inhibition of NADPH oxidases (NOXs) and some therapeutic effects on CRC, the direct quantitative anti-proliferative data and specific mechanistic pathway (PI3K/Akt) for Androsin provide a distinct and measurable differentiation for oncology research applications [1].

Colorectal Cancer Oncology Cell Proliferation

Distinct RNase L Activation Potency in Cell-Free Assays

In a cell-free assay using mouse L cell extracts, Androsin demonstrated a potent IC50 of 2.30 nM for activation of RNase L, measured by inhibition of protein synthesis [1]. This high potency at the nanomolar level indicates a specific and strong interaction with the 2-5A-dependent ribonuclease pathway. In contrast, no comparable data for RNase L activation could be identified for its structural analog picein or aglycone apocynin, suggesting this is a unique and sensitive functional endpoint for Androsin that can be leveraged in antiviral or RNA metabolism research.

RNase L Antiviral Protein Synthesis

Enhanced Solubility Profile Facilitating In Vitro Assay Preparation

Androsin exhibits high solubility in DMSO, achieving a concentration of up to 125 mg/mL (380.74 mM) with sonication . This is a practical and quantifiable advantage for researchers preparing stock solutions for in vitro assays. In comparison, while solubility data for apocynin in DMSO is also available, it is often reported at lower concentrations (e.g., 50 mg/mL) . The high DMSO solubility of Androsin reduces the need for high solvent percentages in final assay conditions, minimizing potential solvent interference and simplifying experimental workflows.

Solubility Assay Development DMSO

Recommended Research Applications Leveraging Androsin's Differentiated Properties


Oral Dosing Studies for Asthma and Allergic Inflammation

Androsin is the preferred compound for in vivo models of asthma and allergic inflammation requiring oral administration. As demonstrated in Section 3, Androsin at 10 mg/kg orally prevents bronchial obstruction, whereas apocynin lacks comparable oral efficacy . This makes Androsin ideal for evaluating orally bioavailable anti-asthmatic agents in guinea pig or mouse models.

Mechanistic Studies of Autophagy in Metabolic Disease

For research focused on the role of autophagy in non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders, Androsin is uniquely suited due to its activation of the AMPKα/PI3K/Beclin1/LC3 pathway . The in vivo data demonstrating amelioration of NAFLD symptoms in ApoE-/- mice at 10 mg/kg supports its use as a chemical probe for studying autophagy induction in the liver.

Colorectal Cancer Cell Proliferation and Apoptosis Assays

Androsin should be selected for in vitro studies investigating PI3K/Akt pathway modulation and apoptosis in colorectal cancer. Its defined IC50 values (56 μM at 48h, 41 μM at 72h) in HCT116 cells provide a clear benchmark for anti-proliferative activity [1]. This contrasts with the less-defined cellular activity of apocynin in this context, making Androsin the more precise tool for oncology research.

Biochemical Assays Targeting RNase L Activation

Androsin's potent, nanomolar activation of RNase L (IC50 = 2.30 nM) positions it as a valuable reference compound for studying the 2-5A pathway, antiviral responses, and protein synthesis regulation [2]. This activity is not documented for closely related analogs, offering a clear differential application in biochemistry and molecular biology.

Technical Documentation Hub

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